1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
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Overview
Description
Starting Materials: 4-methyl-2,5-dihydropyrimidine and 4-chlorothiophenol.
Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Product: 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone typically involves multi-step organic reactions
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Pyrimidine Core Synthesis:
Starting Materials: Acetylacetone and urea.
Reaction Conditions: The reaction is carried out under reflux in the presence of a base such as sodium ethoxide.
Product: 4-methyl-2,5-dihydropyrimidine.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone undergoes various chemical reactions, including:
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Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidized derivatives with potential changes in the sulfanyl group.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering the pyrimidine ring or the ethanone group.
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Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents with a base to facilitate the substitution.
Products: Substituted derivatives with new functional groups replacing the chlorophenyl sulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products:
- Oxidized derivatives.
- Reduced forms.
- Substituted compounds with varied functional groups.
Scientific Research Applications
1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone has several applications in scientific research:
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Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
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Biology:
- Investigated for its biological activity, including potential antimicrobial and anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its role in the development of new industrial catalysts and reagents.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:
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Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate biological responses.
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Pathways Involved:
- Inhibition or activation of enzymatic activity.
- Modulation of signal transduction pathways.
The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-propanone.
- 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-butanone.
Comparison:
- The ethanone derivative may exhibit different reactivity and biological activity compared to its propanone and butanone analogs.
- Variations in the alkyl chain length can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-8-12(9(2)17)7-15-13(16-8)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMUIGGNQRQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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